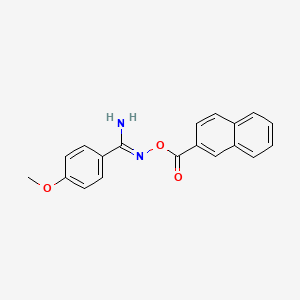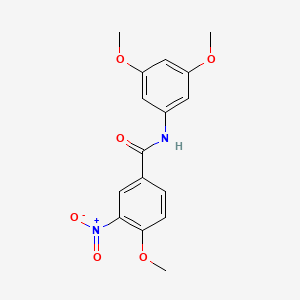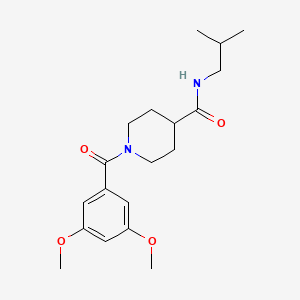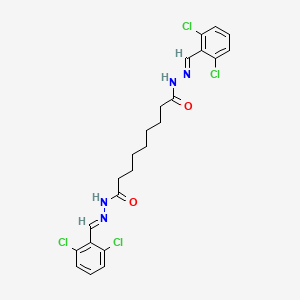![molecular formula C17H20N4O3 B5777473 N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5777473.png)
N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide, also known as CYC116, is a novel small molecule inhibitor that has been extensively studied in recent years. It is a potent inhibitor of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). CYC116 has shown significant promise in preclinical studies as a potential therapeutic agent for a variety of cancers.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide involves the inhibition of several receptor tyrosine kinases, including VEGFR, PDGFR, and FGFR. These receptors are known to play a key role in cancer cell growth and survival, and their inhibition by N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide leads to decreased tumor growth and metastasis.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide has been shown to have several biochemical and physiological effects in preclinical studies. These include inhibition of angiogenesis, induction of apoptosis, and inhibition of cancer cell proliferation and migration.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide for lab experiments is its potency as an inhibitor of several receptor tyrosine kinases. This allows for the study of the effects of receptor tyrosine kinase inhibition on cancer cell growth and survival. One limitation of N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug in preclinical studies.
Future Directions
There are several potential future directions for the study of N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide. One possible direction is the development of combination therapies that include N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide and other cancer treatments, such as chemotherapy and radiation therapy. Another potential direction is the study of the effects of N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide on other types of cancer, such as pancreatic cancer and ovarian cancer. Additionally, the development of more potent and longer-lasting versions of N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide could lead to improved efficacy in preclinical and clinical studies.
Synthesis Methods
The synthesis of N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide involves a multi-step process that begins with the reaction of 4-nitrophenylhydrazine with cyclohexanone to form 4-nitrocyclohexanone. This is followed by the reaction of 4-nitrocyclohexanone with ethyl chloroacetate to form ethyl 2-(4-nitrocyclohexylidene)acetate. The final step involves the reaction of ethyl 2-(4-nitrocyclohexylidene)acetate with 1H-imidazole-5-amine to form N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide.
Scientific Research Applications
N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide has been extensively studied in preclinical models of several types of cancer, including breast cancer, lung cancer, and glioblastoma. In these studies, N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide has been shown to inhibit tumor growth and metastasis, and to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-cyclohexyl-2-[5-(4-nitrophenyl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-17(19-14-4-2-1-3-5-14)11-20-12-18-10-16(20)13-6-8-15(9-7-13)21(23)24/h6-10,12,14H,1-5,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIBFNRHPZYAHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=NC=C2C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5777394.png)
![2-[(4-methylphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5777395.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5777401.png)
![1-[(3-benzyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5777410.png)


![N-(4-methylphenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5777426.png)


![2-{[3-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5777446.png)
![N-phenyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5777479.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5777480.png)
![4-allyl-3-[(3-fluorobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5777481.png)
